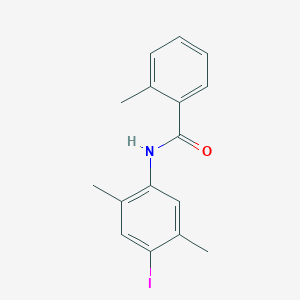
2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide, also known as MPTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MPTA is a tetrazole-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, studies have suggested that 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide can exert various biochemical and physiological effects, depending on the concentration and mode of administration. 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the effects of 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide on normal cells and tissues have not been fully characterized.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. One potential direction is the investigation of its potential as a therapeutic agent for inflammatory diseases and cancer. Another potential direction is the development of new synthetic methods for 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide and its analogs. Additionally, the study of 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide as a ligand in metal coordination complexes may have applications in materials science and catalysis.
Synthesemethoden
2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide can be synthesized through various methods, including the reaction of 2-methylphenol with chloroacetyl chloride, followed by the reaction with sodium azide and copper powder to obtain the tetrazole ring. The final step involves the reaction of the tetrazole ring with 2-methylphenoxyacetic acid to obtain 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In agriculture, 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been studied for its potential as a herbicide and fungicide. In material science, 2-(2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been investigated for its potential as a ligand in metal coordination complexes.
Eigenschaften
Molekularformel |
C11H13N5O2 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C11H13N5O2/c1-8-5-3-4-6-9(8)18-7-10(17)12-11-13-15-16(2)14-11/h3-6H,7H2,1-2H3,(H,12,14,17) |
InChI-Schlüssel |
MNQAWCVUSJEQSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN(N=N2)C |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN(N=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244567.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)


![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)
![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)